Cas no 2931-27-3 (3-(cyclopent-1-en-1-yl)prop-2-enoic acid)

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid is a cyclic unsaturated carboxylic acid featuring a cyclopentenyl group conjugated with a propenoic acid moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for heterocyclic compounds or functionalized intermediates. The presence of both an α,β-unsaturated carbonyl and a cyclic alkene group allows for diverse transformations, including Michael additions, cycloadditions, and polymerizations. Its conjugated system may also contribute to photochemical or catalytic processes. The compound’s stability and well-defined functional groups make it a valuable reagent for pharmaceutical, agrochemical, or materials research, where tailored molecular architectures are required. Handling should adhere to standard safety protocols for unsaturated carboxylic acids.
3-(cyclopent-1-en-1-yl)prop-2-enoic acid structure
2931-27-3 structure
Product Name:3-(cyclopent-1-en-1-yl)prop-2-enoic acid
CAS No:2931-27-3
MF:C8H10O2
MW:138.163802623749
CID:915465
PubChem ID:53425722
Update Time:2025-10-29

3-(cyclopent-1-en-1-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopent-1-enyl-acrylic acid
    • 3-(cyclopenten-1-yl)prop-2-enoic acid
    • AKOS026729954
    • 2931-27-3
    • DTXSID00698961
    • 3-(cyclopent-1-en-1-yl)prop-2-enoic acid
    • SCHEMBL4188530
    • Inchi: 1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2,(H,9,10)
    • InChI Key: JDGXYCZZEIQOHN-UHFFFAOYSA-N
    • SMILES: OC(C=CC1=CCCC1)=O

Computed Properties

  • Exact Mass: 138.068079557g/mol
  • Monoisotopic Mass: 138.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.4
  • Topological Polar Surface Area: 37.3Ų

3-(cyclopent-1-en-1-yl)prop-2-enoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C993168-5mg
3-(cyclopent-1-en-1-yl)prop-2-enoic acid
2931-27-3
5mg
$ 50.00 2022-06-06
TRC
C993168-10mg
3-(cyclopent-1-en-1-yl)prop-2-enoic acid
2931-27-3
10mg
$ 70.00 2022-06-06
TRC
C993168-50mg
3-(cyclopent-1-en-1-yl)prop-2-enoic acid
2931-27-3
50mg
$ 295.00 2022-06-06

Additional information on 3-(cyclopent-1-en-1-yl)prop-2-enoic acid

3-(Cyclopent-1-en-1-yl)prop-2-enoic Acid: A Comprehensive Overview

The compound with CAS No. 2931-27-3, commonly referred to as 3-(cyclopent-1-en-1-yl)prop-2-enoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a cyclopentene ring with a propenoic acid group. The cyclopentene moiety contributes to the molecule's stability and reactivity, while the propenoic acid group imparts acidic and potentially bioactive properties.

Recent studies have highlighted the potential of 3-(cyclopent-1-en-1-yl)prop-2-enoic acid in various applications. For instance, researchers have explored its role as a precursor in the synthesis of more complex molecules, including those with potential therapeutic benefits. The compound's ability to undergo various chemical transformations, such as cycloadditions and conjugate additions, makes it a valuable building block in organic synthesis.

One of the most promising areas of research involving this compound is its potential application in drug discovery. Scientists have investigated its ability to modulate cellular pathways associated with inflammation and oxidative stress. For example, a study published in 2023 demonstrated that derivatives of 3-(cyclopent-1-en-1-yl)prop-2-enoic acid exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents.

In addition to its pharmacological applications, 3-(cyclopent-1-en-1-yl)prop-2-enoic acid has also been studied for its role in materials science. Researchers have explored its use as a monomer in the synthesis of polymers with unique mechanical and thermal properties. The compound's ability to form stable covalent bonds through its reactive groups makes it an attractive candidate for developing advanced materials.

The synthesis of 3-(cyclopentenyl)propenoic acid has been optimized in recent years, with researchers developing more efficient and environmentally friendly methods. For example, a 2023 study reported a catalytic asymmetric synthesis approach that significantly improved the yield and enantioselectivity of the compound. This advancement not only enhances the scalability of production but also aligns with the growing demand for sustainable chemical processes.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of 3-(cyclopentenyl)propenoic acid. Using density functional theory (DFT), researchers have mapped out the molecular orbitals and identified key reactive sites within the molecule. These findings are expected to guide future studies on its interaction with biological systems and its potential use in catalysis.

In conclusion, 3-(cyclopentenyl)propenoic acid (CAS No. 2931-27-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and potential therapeutic benefits make it an exciting area of research. As advancements in synthetic methods and computational modeling continue to unfold, this compound is poised to play an even more significant role in both academic and industrial settings.

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